1-ethoxy-N-phenylmethanimidothioic acid
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Overview
Description
2-chloro-6-methylpyridine . It is a chlorinated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the sixth position on the pyridine ring. It has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-methylpyridine typically involves the chlorination of 2-methylpyridine. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas in the presence of a catalyst such as ferric chloride.
Substitution Reactions: Starting with 2-methylpyridine and introducing the chlorine atom through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of 2-chloro-6-methylpyridine often involves large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-6-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-chloro-6-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-chloro-6-methylpiperidine.
Scientific Research Applications
2-chloro-6-methylpyridine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methylpyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparison with Similar Compounds
- 2-chloro-5-methylpyridine
- 2-chloro-4-methylpyridine
- 2-chloro-3-methylpyridine
Comparison: 2-chloro-6-methylpyridine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This positioning can influence its reactivity and interaction with other molecules. Compared to its isomers, 2-chloro-6-methylpyridine may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Properties
IUPAC Name |
1-ethoxy-N-phenylmethanimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-11-9(12)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNKKAIEQXMTBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=NC1=CC=CC=C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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